4-(Pyrimidin-2-yl)piperidin-4-ol hydrochloride
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Overview
Description
4-(Pyrimidin-2-yl)piperidin-4-ol hydrochloride is a chemical compound that features a piperidine ring substituted with a pyrimidine group and a hydroxyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-2-yl)piperidin-4-ol hydrochloride typically involves the reaction of pyrimidine derivatives with piperidine derivatives under controlled conditions. One common method involves the use of pyrimidine-2-carbaldehyde and piperidine-4-ol in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrimidin-2-yl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution on the pyrimidine ring can produce various substituted derivatives.
Scientific Research Applications
4-(Pyrimidin-2-yl)piperidin-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-2-yl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-4-yl)pyrimidine hydrochloride
- 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride
- 4-[2-(Piperidin-1-yl)ethoxy]benzoic acid hydrochloride
Uniqueness
4-(Pyrimidin-2-yl)piperidin-4-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C9H14ClN3O |
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Molecular Weight |
215.68 g/mol |
IUPAC Name |
4-pyrimidin-2-ylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C9H13N3O.ClH/c13-9(2-6-10-7-3-9)8-11-4-1-5-12-8;/h1,4-5,10,13H,2-3,6-7H2;1H |
InChI Key |
CUIPHTZIGKGLAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=NC=CC=N2)O.Cl |
Origin of Product |
United States |
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